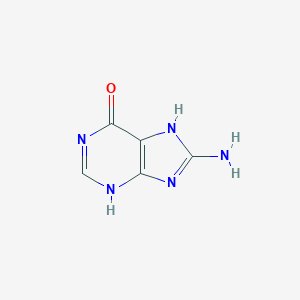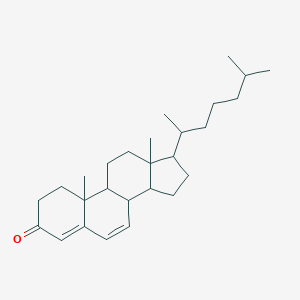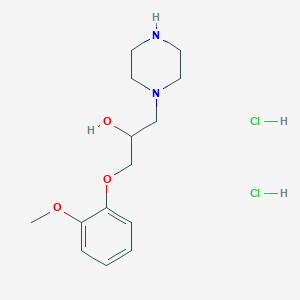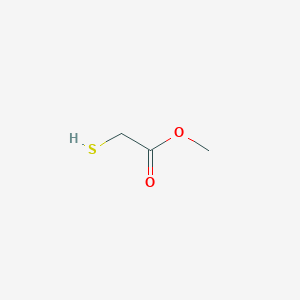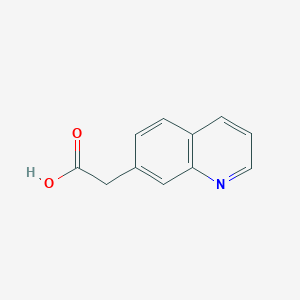
2-(喹啉-7-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinolin-7-YL)acetic acid is an organic compound that features a quinoline ring attached to an acetic acid moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological and pharmacological activities. The presence of the quinoline ring in 2-(Quinolin-7-YL)acetic acid makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
科学研究应用
2-(Quinolin-7-YL)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules. Quinoline derivatives are known for their antimalarial, anticancer, antibacterial, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds.
Biological Studies: The compound is used in studies to understand the biological activities of quinoline derivatives and their mechanisms of action.
Industrial Applications: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
Quinoline derivatives are known to possess a wide range of biological and pharmacological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a broad range of biological activities
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-7-YL)acetic acid can be achieved through several methods. One common approach involves the reaction of quinoline with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the quinoline ring, forming the desired product.
Another method involves the condensation of quinoline-7-carbaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield 2-(Quinolin-7-YL)acetic acid.
Industrial Production Methods
Industrial production of 2-(Quinolin-7-YL)acetic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
2-(Quinolin-7-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles such as amines or alcohols, forming amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Quinoline-7-carboxylic acid.
Reduction: Dihydroquinoline derivatives.
Substitution: Amides or esters of 2-(Quinolin-7-YL)acetic acid.
相似化合物的比较
2-(Quinolin-7-YL)acetic acid can be compared with other similar compounds, such as:
Quinoline-7-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the quinoline ring.
2-(Quinolin-8-YL)acetic acid: Similar structure but with the acetic acid moiety attached at the 8-position of the quinoline ring.
Quinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group attached at the 2-position of the quinoline ring.
The uniqueness of 2-(Quinolin-7-YL)acetic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the acetic acid moiety can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
属性
IUPAC Name |
2-quinolin-7-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAYJNMLEZCCHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595512 |
Source


|
| Record name | (Quinolin-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152149-07-0 |
Source


|
| Record name | (Quinolin-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
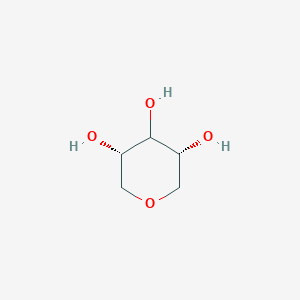
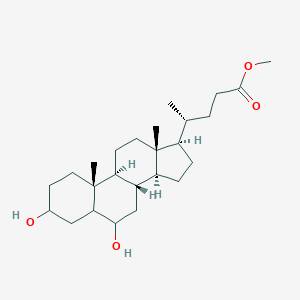
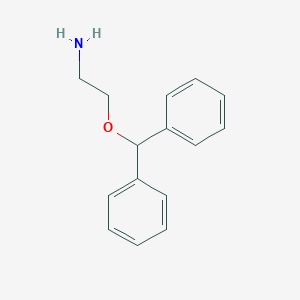
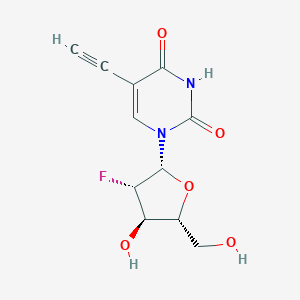


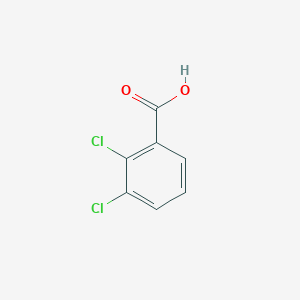
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)

